Vaccarin E
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Overview
Description
Vaccarin E is a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardiovascular protective effects . This compound has been extensively studied for its potential therapeutic applications in various diseases, particularly those related to endothelial cell injury and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vaccarin E is typically extracted from the seeds of Vaccaria segetalis using solvent extraction methods. The seeds are dried, ground, and subjected to extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Vaccaria segetalis seeds. The process includes drying and grinding the seeds, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Vaccarin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Vaccarin E has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid glycosides.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and inflammation.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Used in the development of nutraceuticals and functional foods due to its antioxidant properties
Mechanism of Action
Vaccarin E exerts its effects through several molecular targets and pathways:
Anti-inflammatory: This compound mediates the miR-570-3p/HDAC1 pathway, reducing inflammatory injury in endothelial cells.
Antioxidant: It inhibits reactive oxygen species (ROS) production and p38 MAPK phosphorylation, protecting cells from oxidative stress.
Cardiovascular Protection: This compound prevents endothelial-mesenchymal transition (EndMT) and apoptosis in endothelial cells, contributing to its cardiovascular protective effects.
Comparison with Similar Compounds
Vaccarin E is compared with other flavonoid glycosides such as:
Vicenin-1: Similar in structure but contains one less sugar moiety.
Isovitexin: Another flavonoid glycoside with similar antioxidant properties.
Apigenin-6-C-arabinosyl glucoside: Shares similar anti-inflammatory effects.
This compound is unique due to its specific molecular targets and pathways, particularly its role in mediating the miR-570-3p/HDAC1 pathway, which is not commonly observed in other flavonoid glycosides .
Properties
Molecular Formula |
C42H48O22 |
---|---|
Molecular Weight |
904.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3/t21-,26+,27+,31-,32+,33+,35-,36-,37+,38+,39-,40+,41-,42+/m0/s1 |
InChI Key |
CIVMKCGGDCNCEA-XSTIHWQGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O |
Origin of Product |
United States |
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